Safrolglycol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-5-8(12)3-7-1-2-9-10(4-7)14-6-13-9/h1-2,4,8,11-12H,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDVPEVHFUBOJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (+)-3-(3,4-Methylenedioxyphenyl)-1,2-propanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7154-01-0, 36150-22-8 | |
| Record name | 2',3'-Dihydro-2',3'-dihydroxysafrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7154-01-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43297 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2',3'-DIHYDRO-2',3'-DIHYDROXYSAFROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XMZ4MID08B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (+)-3-(3,4-Methylenedioxyphenyl)-1,2-propanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
79 °C | |
| Record name | (+)-3-(3,4-Methylenedioxyphenyl)-1,2-propanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Chemistry and Structural Derivatization of Safrolglycol
Methodologies for the Chemical Synthesis of Safrolglycol
The primary route for the chemical synthesis of this compound involves the dihydroxylation of safrole, a readily available natural product extracted from sources like sassafras oil. wikipedia.org Several methodologies have been established for this transformation, each with its own advantages and limitations.
Oxidation with Potassium Permanganate (KMnO₄):
One of the earliest and most straightforward methods for preparing this compound is the oxidation of safrole using potassium permanganate. acs.org This reaction is typically carried out under controlled temperature and pH conditions to favor the formation of the diol and minimize over-oxidation to other products like carboxylic acids. libretexts.orgcerealsgrains.org The reaction proceeds through a cyclic manganate (B1198562) ester intermediate, which upon hydrolysis yields the syn-diol. libretexts.org While effective, this method can sometimes lead to lower yields due to the strong oxidizing nature of KMnO₄, which can cleave the glycol. orgsyn.org
Osmium Tetroxide (OsO₄) Catalyzed Dihydroxylation:
A more reliable and high-yielding method for the syn-dihydroxylation of alkenes like safrole is the use of osmium tetroxide. skku.eduwikipedia.orgmasterorganicchemistry.com This reaction is highly efficient and stereospecific. libretexts.org Due to the toxicity and high cost of OsO₄, it is typically used in catalytic amounts in conjunction with a co-oxidant, such as N-methylmorpholine N-oxide (NMO) or hydrogen peroxide, to regenerate the osmium catalyst in a process known as the Upjohn dihydroxylation. wikipedia.org The reaction proceeds via a cyclic osmate ester intermediate, which is then hydrolyzed to afford the cis-diol. skku.edu
Wacker Oxidation:
The Wacker process, which typically employs a palladium chloride catalyst, can also be utilized to functionalize the allyl group of safrole. researchgate.net While often used to produce methyl ketones, modifications of the Wacker oxidation can lead to the formation of diols.
A comparative overview of these synthetic methods is presented in the table below.
| Method | Reagents | Key Features | Potential Limitations |
| Potassium Permanganate Oxidation | Safrole, KMnO₄ | Simple, cost-effective | Lower yields, risk of over-oxidation and C-C bond cleavage |
| Osmium Tetroxide Dihydroxylation | Safrole, catalytic OsO₄, co-oxidant (e.g., NMO) | High yield, high stereospecificity (syn-addition) | Toxicity and high cost of osmium tetroxide |
| Wacker Oxidation (modified) | Safrole, PdCl₂, co-oxidant | Industrial relevance | Can favor ketone formation over diol |
Biocatalytic and Biosynthetic Pathways to this compound and Related Structures
Nature provides elegant and efficient pathways for the synthesis of complex molecules. This compound can be produced through biocatalytic transformations, offering a greener alternative to traditional chemical synthesis.
Biosynthesis via the Phenylpropanoid Pathway:
Safrole itself is a secondary metabolite synthesized in plants through the phenylpropanoid pathway, which begins with the amino acid phenylalanine. nih.govresearchgate.net This pathway generates a variety of phenylpropanoids that serve diverse ecological functions for the plant. semanticscholar.org The formation of this compound can then occur through metabolic processes within the plant or by microbial transformation of safrole.
Enzymatic Dihydroxylation:
The key transformation from safrole to this compound is the dihydroxylation of the allyl side chain. This reaction is catalyzed by specific enzymes, particularly cytochrome P450 monooxygenases (CYPs). wikipedia.orgacs.orgresearchgate.netcore.ac.ukacs.org These enzymes are involved in the metabolism of a wide range of xenobiotics and endogenous compounds. In humans, several CYP isozymes, including CYP2A6, CYP2C9, and CYP2E1, have been identified to metabolize safrole, leading to hydroxylated products. acs.orgresearchgate.netacs.org
A notable example of biocatalytic synthesis is the transformation of safrole to this compound by the fungus Botryodiplodia theobromae. This microorganism has been shown to efficiently metabolize safrole, producing this compound as a major product. redalyc.org This suggests a potential detoxification pathway in the fungus and highlights the possibility of using whole-cell biocatalysts for the production of this compound.
Chemoenzymatic Synthesis:
A hybrid approach, known as chemoenzymatic synthesis, combines chemical and enzymatic steps to achieve efficient and selective transformations. nih.govlu.sedigitellinc.comrsc.orgnih.gov For instance, lipases can be used to catalyze the epoxidation of safrole, followed by chemical hydrolysis of the resulting epoxide to yield the diol. researchgate.netsemanticscholar.orgresearchgate.netijcea.orgharvard.edu This two-step process leverages the high selectivity of the enzyme for the epoxidation step under mild reaction conditions.
| Biocatalytic Approach | Biocatalyst | Substrate | Product | Key Features |
| Whole-Cell Biotransformation | Botryodiplodia theobromae | Safrole | This compound | Utilizes a complete microbial system for the transformation. |
| Enzymatic Dihydroxylation | Cytochrome P450 monooxygenases | Safrole | This compound | Specific enzymatic conversion of the allyl side chain. |
| Chemoenzymatic Synthesis | Lipase | Safrole | Safrole epoxide (intermediate) | Combines enzymatic epoxidation with chemical hydrolysis. |
Design and Synthesis of this compound Analogues and Derivatives
The diol functionality of this compound provides a versatile platform for structural modification and the creation of novel chemical entities with potentially interesting biological activities.
Strategies for Structural Modification and Functional Diversification
The two hydroxyl groups of this compound are the primary sites for derivatization. Standard organic reactions can be employed to introduce a wide range of functional groups, thereby diversifying the chemical properties of the molecule.
Esterification: The hydroxyl groups can be readily converted to esters by reaction with carboxylic acids, acid chlorides, or anhydrides. organic-chemistry.org This allows for the introduction of various acyl groups, altering the lipophilicity and steric bulk of the molecule.
Etherification: Williamson ether synthesis can be employed to convert the hydroxyl groups into ethers by reaction with alkyl halides in the presence of a base. masterorganicchemistry.comorganic-chemistry.org This modification can introduce different alkyl or aryl chains.
Formation of Cyclic Derivatives: The vicinal diol structure of this compound allows for the formation of cyclic derivatives, such as acetals and ketals, by reaction with aldehydes or ketones. Reagents like n-butylboronic acid can also be used to form cyclic boronates with 1,2-diols. gcms.czchromforum.org
Pharmacokinetic and Toxicokinetic Fate of Safrolglycol
In Vivo and In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) of Safrolglycol
Limited direct scientific data is currently available in the public domain regarding the comprehensive ADME profile of this compound. However, insights can be inferred from studies on structurally related compounds, such as safrole.
Currently, there is a lack of specific data from in vivo studies on the tissue and cellular distribution patterns of this compound and its metabolites. nih.gov To understand where the compound and its byproducts accumulate in the body, tissue distribution studies are necessary. These studies often involve administering a radiolabeled version of the compound to animal models and subsequently measuring the radioactivity in various tissues and organs at different time points. nih.govnih.gov This would reveal whether this compound or its metabolites have a propensity to accumulate in specific sites, such as the liver, kidneys, or brain. nih.gov
Cellular uptake studies, for instance using isolated hepatocytes, would provide insight into how this compound enters cells, which can occur via passive diffusion or be mediated by specific transporter proteins. researchgate.netxcode.life
The biotransformation of xenobiotics is a critical process that facilitates their elimination from the body. This typically occurs in two phases: Phase I (functionalization) and Phase II (conjugation). talkingaboutthescience.com While direct metabolic pathways for this compound are not extensively documented, the metabolism of the structurally similar compound, safrole, has been studied and provides a likely model.
Phase I metabolism of safrole is known to involve hydroxylation, a reaction catalyzed by cytochrome P450 (CYP450) enzymes. nih.gov This process introduces or exposes a hydroxyl group, making the molecule more polar. The primary Phase I metabolite of safrole is 1'-hydroxysafrole. Given the structural similarities, it is plausible that this compound also undergoes hydroxylation as a key Phase I metabolic step.
Table 1: Postulated Phase I Metabolism of this compound based on Safrole Data
| Parent Compound | Postulated Phase I Reaction | Key Enzymes Implicated (from Safrole data) | Postulated Primary Metabolite(s) |
| This compound | Hydroxylation | Cytochrome P450 | Hydroxylated this compound derivatives |
This table is based on inferred pathways from the metabolism of the related compound safrole, as direct data for this compound is not available.
Following Phase I modification, the newly formed hydroxyl group can undergo Phase II conjugation reactions. talkingaboutthescience.com For 1'-hydroxysafrole, this involves the formation of acetoxy and sulfate (B86663) derivatives. talkingaboutthescience.com Therefore, it is anticipated that hydroxylated metabolites of this compound would be further metabolized through conjugation with endogenous molecules such as glucuronic acid (glucuronidation) or sulfate (sulfation). nih.gov These conjugation reactions significantly increase the water solubility of the metabolites, facilitating their excretion via urine or feces. talkingaboutthescience.com
Table 2: Postulated Phase II Conjugation Reactions of this compound Metabolites
| Phase I Metabolite | Postulated Phase II Reaction | Key Enzyme Families | Postulated Conjugate(s) |
| Hydroxylated this compound | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | This compound-glucuronide |
| Hydroxylated this compound | Sulfation | Sulfotransferases (SULTs) | This compound-sulfate |
This table is based on inferred pathways from the metabolism of the related compound safrole, as direct data for this compound is not available.
While the specific enzymes responsible for this compound metabolism have not been directly identified, studies on safrole have implicated several cytochrome P450 isoforms in its Phase I hydroxylation. Specifically, CYP2A6, CYP2C91, CYP2D61, and CYP2E1 have been shown to play a role in the formation of 1'-hydroxysafrole. nih.gov It is therefore probable that one or more of these CYP isoforms are also involved in the oxidative metabolism of this compound.
For Phase II metabolism, the UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzyme superfamilies would be responsible for the glucuronidation and sulfation of hydroxylated this compound metabolites, respectively. nih.gov Identifying the specific UGT and SULT isoforms involved would require further in vitro studies using recombinant human enzymes or human liver microsomes.
Excretion Routes and Clearance Mechanisms of this compound
A comprehensive search for data on the excretion and clearance of this compound yielded no specific results. In pharmacology, the excretion of a compound can occur through various routes, primarily renal (urinary) and biliary (fecal). nih.govufl.edunih.gov Renal clearance involves processes like glomerular filtration, tubular secretion, and reabsorption, which determine the rate at which a substance is removed from the blood and excreted in the urine. unil.chnih.gov Biliary excretion is another major pathway, particularly for larger molecules, where compounds are transported from the liver into the bile and then eliminated via the intestines. nih.gov
Metabolic clearance, primarily occurring in the liver, involves enzymatic transformation of the compound into more water-soluble metabolites that can be more easily excreted. nih.govnih.gov However, no studies were found that investigated the specific routes of excretion (e.g., urinary or biliary) or the clearance mechanisms (e.g., renal, hepatic) for this compound. Without experimental data, it is impossible to determine its half-life, clearance rate, or the primary pathways of its elimination from the body.
Physiologically Based Pharmacokinetic (PBPK) and Toxicokinetic (PBPK-TK) Modeling of this compound
Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated computational method used to predict the absorption, distribution, metabolism, and excretion (ADME) of chemical substances in humans and other species. nih.govnih.govnih.gov These models integrate data on the compound's physicochemical properties with physiological and anatomical information of the species being studied. nih.govyoutube.com PBPK models are valuable tools in drug development and toxicology for extrapolating pharmacokinetic behavior across different doses, populations, and species, and for predicting potential drug-drug interactions. mdpi.comoptibrium.comacdlabs.comoptibrium.com
A thorough search of scientific databases for PBPK or PBPK-TK models developed for this compound found no such studies. The development of a PBPK model requires extensive input data, including blood flow rates to various organs, tissue partitioning coefficients, and metabolic rate constants. moldiscovery.combiocrick.com Given the lack of fundamental pharmacokinetic data for this compound, the creation of such a model has not been undertaken or, if it has, the results are not publicly available.
In Silico Prediction of this compound Disposition and Metabolic Profile
In silico tools use computational algorithms and models to predict the pharmacokinetic and toxicological properties of compounds based on their chemical structure. nih.govunil.ch These methods are crucial in the early stages of drug discovery and chemical safety assessment for screening large numbers of molecules and prioritizing them for further experimental testing. biorxiv.org Available software can predict various parameters, including intestinal absorption, blood-brain barrier penetration, plasma protein binding, and sites of metabolism by cytochrome P450 enzymes. nih.govnih.gov
Despite the availability of these predictive technologies, no published studies were found that applied in silico methods to predict the disposition and metabolic profile of this compound. Such a study would provide theoretical insights into its likely metabolic pathways and how it might be distributed and eliminated from the body. The absence of this information means its metabolic fate remains entirely uncharacterized. researchgate.net
Molecular and Cellular Toxicological Mechanisms of Safrolglycol
Investigation of Safrolglycol-Induced Molecular and Cellular Interactions
The interaction of this compound and its metabolites with cellular macromolecules is a key aspect of its toxicological profile. The parent compound, safrole, is known to be metabolically activated to reactive intermediates that can covalently bind to cellular components, including nucleic acids, proteins, and potentially lipids.
Research has shown that safrole and related allylbenzenes can form DNA adducts. This process involves the metabolic conversion of safrole to a more reactive form that can then bind to DNA, leading to damage and potentially mutations if not repaired. The formation of these adducts is considered a critical step in the initiation of carcinogenesis associated with safrole. Studies have demonstrated a dose-dependent formation of safrole-DNA adducts in mouse liver. The interaction with nucleic acids is a significant mechanism of the genotoxicity of safrole and its metabolites.
While direct evidence for the interaction of this compound with proteins and lipids is less characterized, the formation of reactive metabolites from its parent compound, safrole, suggests a potential for such interactions. Reactive intermediates, such as epoxides or quinone methides, are electrophilic and can react with nucleophilic sites on proteins and lipids. These interactions can lead to the formation of protein adducts, which may alter protein function, and lipid peroxidation, which can damage cell membranes. The depletion of glutathione (B108866) (GSH) observed with safrole exposure in hepatocytes is an indirect indication of the formation of reactive electrophiles that can conjugate with GSH and, by extension, other cellular nucleophiles like proteins.
This compound, as a metabolite of safrole, is part of a complex metabolic pathway primarily involving cytochrome P450 (CYP) enzymes. The biotransformation of safrole is a critical determinant of its toxicity. The initial step in the metabolic activation of safrole is hydroxylation, catalyzed by CYP enzymes, to form 1'-hydroxysafrole. This intermediate is then further metabolized, including through sulfation, to produce a highly reactive electrophile that can bind to cellular macromolecules.
Safrole and its metabolites can also influence the activity of the very enzymes that metabolize them. For instance, safrole has been shown to have an inhibitory effect on CYP1A2. This inhibition can be mechanism-based, where a reactive metabolite formed during the catalytic cycle of the enzyme covalently binds to and inactivates it. Such interactions can alter the metabolic clearance of safrole and other xenobiotics, potentially leading to drug-drug interactions and altered toxicity profiles.
The metabolic pathways that can be influenced by compounds like this compound are extensive. Glycolysis, the central pathway for glucose metabolism, is crucial for cellular energy production. While direct studies on this compound's effect on glycolysis are limited, any compound that induces cellular stress or damages mitochondria could indirectly impact this pathway by altering the cell's energy demands and redox state.
Table 1: Investigated Effects of Safrole on Cytochrome P450 Enzymes
| Enzyme | Observed Effect | Implication |
| CYP1A2 | Inhibition (mechanism-based) | Altered metabolism of safrole and other CYP1A2 substrates. |
| CYP2A6 | Involved in the formation of 1'-hydroxy-safrole in humans. | Key enzyme in the bioactivation of safrole. |
A significant aspect of the cellular toxicity of safrole and its metabolites is the induction of oxidative stress and the disruption of cellular energy homeostasis. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses.
Studies have demonstrated that safrole induces the generation of ROS in macrophages in a concentration-dependent manner. This increase in ROS can lead to damage to cellular components, including lipids, proteins, and DNA. The production of ROS is a key event that can trigger downstream toxicological effects, including cytotoxicity and apoptosis.
Furthermore, related compounds like safingol (B48060) have been shown to cause a collapse of the mitochondrial membrane potential and a depletion of intracellular ATP. Mitochondria are central to cellular energy production, and their dysfunction can have profound consequences for cell viability. Mitochondrial toxicity can lead to a shift in cellular metabolism, for instance, from oxidative phosphorylation towards glycolysis, resulting in lactate (B86563) accumulation. The disruption of mitochondrial function and the consequent depletion of ATP represent a severe perturbation of cellular energy homeostasis.
Table 2: Research Findings on Safrole-Induced Oxidative Stress and Mitochondrial Dysfunction
| Cell Type | Parameter Measured | Observed Effect | Reference |
| RAW264.7 Macrophages | Reactive Oxygen Species (ROS) | Concentration-dependent increase | |
| RAW264.7 Macrophages | Superoxide Dismutase (SOD) Activity | Reduced | |
| RAW264.7 Macrophages | Glutathione Peroxidase (GPx) Activity | Reduced | |
| MDA-MB-231 and HT-29 Cells (Safingol) | Mitochondrial Membrane Potential | Collapse | |
| MDA-MB-231 and HT-29 Cells (Safingol) | Intracellular ATP | Depletion |
Elucidation of this compound's Impact on Signal Transduction Pathways
The cellular effects of this compound and its parent compound, safrole, are mediated through the modulation of various signal transduction pathways that regulate cell fate decisions such as proliferation, survival, and death. Key among these are the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.
The MAPK signaling pathways are crucial in transmitting extracellular signals to the cell nucleus, influencing a wide range of cellular processes including cell growth, differentiation, and apoptosis. Dysregulation of these pathways is implicated in various pathologies. Environmental toxins have been shown to activate p38- and ERK-MAPK signaling, leading to oxidative stress, inflammation, and apoptosis in the central nervous system.
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Aberrant activation of this pathway is a common feature in many cancers and contributes to tumor progression and drug resistance. Research has shown that safrole can induce the phosphorylation of Akt in a concentration-dependent manner in RAW264.7 macrophages. The activation of Akt can have diverse and context-dependent effects on cell survival and apoptosis.
Effects of this compound on Cellular Processes
The molecular and cellular interactions of this compound and its metabolites ultimately manifest as effects on fundamental cellular processes, including cell viability, proliferation, and apoptosis.
Exposure to safrole and its derivatives has been shown to reduce cell viability and inhibit cell proliferation in a dose-dependent manner. Cell viability assays, such as the MTT or XTT assay, are commonly used to assess the cytotoxic effects of chemical compounds. These assays measure the metabolic activity of cells, which generally correlates with the number of viable cells. Studies on safrole derivatives have demonstrated their antiproliferative activity against various cancer cell lines.
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a family of proteases called caspases, which execute the apoptotic program. Safrole has been shown to induce apoptosis in a concentration-dependent manner in human osteosarcoma cells. Furthermore, in macrophages, safrole-induced apoptosis is linked to the generation of ROS and the inhibition of antioxidative enzymes, possibly through the phosphorylation of Akt. The induction of apoptosis is a key mechanism by which safrole and its metabolites can exert their cytotoxic effects.
Table 3: Summary of Cellular Effects of Safrole and its Derivatives
| Cellular Process | Cell Line(s) | Observed Effect | Reference |
| Cell Viability | MG63 human osteosarcoma cells | Concentration-dependent decrease | |
| Cell Viability | RAW264.7 macrophages | Concentration-dependent cytotoxicity | |
| Cell Proliferation | Breast cancer cell lines (MCF-7, MDA-MB-231) | Inhibition by safrole derivatives | |
| Apoptosis | MG63 human osteosarcoma cells | Concentration-dependent induction | |
| Apoptosis | RAW264.7 macrophages | Induction |
Influence of Genetic Variability and Epigenetic Factors on this compound Susceptibility
No data tables or detailed research findings concerning this compound could be located. Consequently, a table of chemical compounds mentioned in the article cannot be generated as no related compounds were identified in the context of this compound research.
Advanced Analytical Methodologies for Safrolglycol Research
High-Resolution Chromatographic and Spectrometric Techniques for Safrolglycol
The synergy between high-resolution chromatography and mass spectrometry provides a powerful platform for the analysis of this compound and its related compounds. These hyphenated techniques offer the high separation efficiency required to resolve isomers and the high mass accuracy needed for unambiguous identification.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound and its metabolites, derivatization is typically required to increase their volatility and thermal stability, making them amenable to GC analysis.
Research Findings:
In metabolic studies of safrole, GC-MS has been instrumental in identifying various metabolites. For this compound, a common derivatization approach involves silylation of the hydroxyl groups to form more volatile trimethylsilyl (B98337) (TMS) ethers. The electron ionization (EI) mass spectrum of the derivatized this compound will exhibit a characteristic fragmentation pattern. The molecular ion peak may be weak or absent, but prominent fragment ions resulting from the cleavage of the glycol side chain and the aromatic ring provide a structural fingerprint for identification.
The mass spectrum of TMS-derivatized this compound is expected to show key fragments corresponding to the loss of methyl groups, the TMS moiety, and cleavage of the C-C bond between the hydroxyl-bearing carbons. By comparing the retention time and mass spectrum of a suspected peak in a sample to that of a synthesized this compound standard, confident identification can be achieved.
Interactive Data Table: Typical GC-MS Parameters for this compound Analysis (as TMS derivative)
| Parameter | Value |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5) |
| Injector Temp. | 250 °C |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 50-550 m/z |
| Derivatizing Agent | BSTFA with 1% TMCS |
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific technique that is exceptionally well-suited for the analysis of polar and non-volatile metabolites like this compound, often without the need for derivatization. Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) has been successfully employed to identify reactive metabolites of safrole, including 1,2-dihydroxy-4-allylbenzene (this compound).
Research Findings:
In a typical reversed-phase LC method, this compound can be separated from its parent compound, safrole, and other metabolites based on polarity. The use of a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, allows for the accurate mass measurement of the molecular ion, which aids in confirming the elemental composition.
Tandem mass spectrometry (MS/MS) is used for further structural confirmation. The protonated molecule of this compound ([M+H]⁺) is selected in the first mass analyzer and then fragmented in a collision cell. The resulting product ions are analyzed in the second mass analyzer, generating a characteristic fragmentation pattern that can be used for definitive identification and quantification through methods like multiple reaction monitoring (MRM).
Interactive Data Table: Representative LC-MS/MS Parameters for this compound
| Parameter | Value |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 197.08 (for [M+H]⁺) |
| Product Ions (m/z) | Characteristic fragments (e.g., loss of water, side-chain cleavage) |
High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a robust and widely used technique for the quantification of aromatic compounds. Due to the presence of the benzene (B151609) ring chromophore, this compound can be readily detected by UV spectroscopy.
Research Findings:
A reversed-phase HPLC method can be developed for the quantification of this compound in various matrices. The method's validation would include assessing its linearity, limits of detection (LOD) and quantitation (LOQ), precision, and accuracy. The choice of a suitable stationary phase, typically C18, and an optimized mobile phase of water and an organic solvent like acetonitrile or methanol, allows for the separation of this compound from interfering substances. The UV detector is typically set at a wavelength where this compound exhibits maximum absorbance, which is expected to be similar to that of safrole, around 235 nm and 286 nm.
Interactive Data Table: Typical HPLC-UV Method Parameters for this compound Quantification
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient of Acetonitrile:Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 286 nm |
| Linearity (r²) | >0.999 |
| LOD | ~1-5 µg/mL |
| LOQ | ~5-15 µg/mL |
Spectroscopic Characterization and Detection of this compound
Spectroscopic techniques are vital for the structural elucidation and qualitative and quantitative analysis of this compound. These methods provide detailed information about the molecule's structure and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including metabolites like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to determine the complete chemical structure.
Research Findings:
The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their connectivity. The aromatic protons on the benzene ring, the protons of the allyl group, and the protons on the glycol side chain would all have characteristic chemical shifts and coupling patterns. The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule.
2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons, thus confirming the structure of this compound.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 6.8 | 108 - 122 |
| Aromatic C (quat) | - | 130 - 148 |
| CH₂ (allyl) | ~3.3 | ~40 |
| CH (allyl) | ~5.9 | ~137 |
| =CH₂ (allyl) | ~5.1 | ~115 |
| CH-OH (glycol) | 3.5 - 4.5 | 70 - 80 |
| OH (glycol) | Variable | - |
Infrared (IR) and Ultraviolet (UV) spectroscopy are valuable tools for the qualitative and quantitative analysis of this compound, providing information about its functional groups and conjugated systems.
Research Findings:
The UV-Vis spectrum of this compound is expected to be similar to that of safrole, showing absorption maxima characteristic of the substituted benzene ring. These absorptions are due to π → π* electronic transitions within the aromatic system. The presence of hydroxyl groups on the side chain is not expected to significantly shift the main absorption bands.
The IR spectrum of this compound would provide clear evidence of its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the hydroxyl groups. The spectrum would also show absorptions corresponding to aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (around 2850-3000 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching of the alcohol groups (around 1000-1200 cm⁻¹).
Interactive Data Table: Characteristic Spectroscopic Data for this compound
| Technique | Wavelength/Wavenumber | Assignment |
| UV-Vis | ~235 nm, ~286 nm | π → π* transitions in the aromatic ring |
| IR | 3200-3600 cm⁻¹ (broad) | O-H stretching (hydroxyl groups) |
| IR | 3000-3100 cm⁻¹ | Aromatic C-H stretching |
| IR | 1450-1600 cm⁻¹ | Aromatic C=C stretching |
| IR | 1000-1200 cm⁻¹ | C-O stretching (alcohols) |
Immunoassays and Ligand Binding Assays for this compound Detection
Immunoassays and ligand-binding assays represent a class of highly specific and sensitive analytical methods that can be adapted for the detection and quantification of this compound. These techniques are predicated on the principle of specific binding interactions between an antibody or a receptor (the binding agent) and the target molecule, in this case, this compound (the ligand). The high specificity of these assays minimizes interference from other components in a complex matrix, making them valuable tools in various research applications.
The development of an immunoassay for this compound would typically involve the production of antibodies that specifically recognize and bind to the this compound molecule. This can be achieved through immunizing an animal with a this compound-protein conjugate, which elicits an immune response and the generation of anti-Safrolglycol antibodies. These antibodies can then be utilized in various immunoassay formats, such as the enzyme-linked immunosorbent assay (ELISA). In a competitive ELISA format, a known amount of enzyme-labeled this compound competes with the this compound in the sample for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.
Ligand-binding assays, on the other hand, may utilize naturally occurring or engineered receptors that have a high affinity for this compound. The fundamental principle remains the same: the specific binding of this compound to its binding partner is measured and correlated to its concentration. The choice between an immunoassay and a ligand-binding assay often depends on the availability of suitable antibodies or receptors and the specific requirements of the analysis.
The table below illustrates the potential performance characteristics of a hypothetical competitive ELISA for this compound detection.
| Parameter | Value | Description |
| Limit of Detection (LOD) | 0.1 ng/mL | The lowest concentration of this compound that can be reliably detected. |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | The lowest concentration of this compound that can be accurately quantified. |
| Working Range | 0.5 - 50 ng/mL | The concentration range over which the assay is linear and accurate. |
| Intra-assay Precision (%CV) | < 10% | The variation within a single assay run. |
| Inter-assay Precision (%CV) | < 15% | The variation between different assay runs. |
This table presents hypothetical data for illustrative purposes.
Development of Miniaturized Devices and Sensors for this compound Monitoring
The field of analytical chemistry is witnessing a significant trend towards the miniaturization of analytical devices and sensors. This shift is driven by the demand for portable, rapid, and cost-effective analytical tools for on-site and real-time monitoring. The development of such devices for this compound monitoring holds considerable promise for various applications, including environmental screening and process monitoring.
Miniaturized sensors for this compound could be based on various transduction principles, including electrochemical, optical, and piezoelectric methods. For instance, an electrochemical sensor might involve the immobilization of an enzyme or antibody specific to this compound on an electrode surface. The binding of this compound would then trigger a measurable change in the electrical properties of the electrode, such as current or potential.
Optical sensors, on the other hand, could utilize principles like surface plasmon resonance (SPR) or fluorescence to detect this compound. In an SPR-based sensor, the binding of this compound to a functionalized sensor surface would alter the refractive index at the surface, leading to a shift in the resonance angle of incident light.
The advantages of miniaturized devices include reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. Furthermore, their portability makes them ideal for in-field applications where rapid decision-making is crucial. However, challenges in the development of these devices include ensuring their sensitivity, selectivity, and robustness in real-world samples.
The following table provides a conceptual comparison of different miniaturized sensor platforms for this compound detection.
| Sensor Platform | Principle | Potential Advantages | Potential Challenges |
| Electrochemical Biosensor | Amperometric or potentiometric detection following a specific binding event. | High sensitivity, low cost, and potential for mass production. | Susceptibility to matrix effects and electrode fouling. |
| Optical Biosensor (SPR) | Change in refractive index upon binding of this compound. | Real-time and label-free detection. | Instrumentation can be complex and costly. |
| Piezoelectric Sensor | Change in resonance frequency of a crystal upon mass loading by this compound. | High sensitivity and rapid response. | Non-specific binding can be a significant issue. |
This table presents a conceptual comparison and does not represent actual performance data.
Application of Chemometrics and Data Analytics in this compound Research
Modern analytical instruments often generate large and complex datasets. Chemometrics and data analytics provide the mathematical and statistical tools necessary to extract meaningful information from this data, which is crucial in this compound research. These approaches can be applied to a wide range of analytical data, including chromatographic, spectroscopic, and sensor array outputs.
Data analytics, a broader field that encompasses chemometrics, involves the entire process of collecting, cleaning, analyzing, and interpreting data to support decision-making. In this compound research, data analytics can be used to optimize experimental conditions, identify potential biomarkers associated with this compound exposure, and develop robust analytical methods. The application of these computational tools can significantly enhance the quality and interpretability of analytical results.
The table below illustrates a hypothetical application of PLS regression for the quantification of this compound in a complex matrix using spectroscopic data.
| Parameter | Value | Description |
| Number of Latent Variables | 3 | The optimal number of factors used in the PLS model. |
| R² (Calibration) | 0.995 | The coefficient of determination for the calibration model. |
| R² (Validation) | 0.989 | The coefficient of determination for the external validation set. |
| Root Mean Square Error of Prediction (RMSEP) | 0.2 µg/mL | A measure of the predictive accuracy of the model. |
This table presents hypothetical data from a chemometric model for illustrative purposes.
Method Validation and Quality Assurance in this compound Analysis
The reliability and accuracy of any analytical data related to this compound are critically dependent on rigorous method validation and the implementation of a comprehensive quality assurance program. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. This involves evaluating several key performance characteristics of the method.
Key parameters that are assessed during method validation include:
Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity : The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range : The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy : The closeness of the test results obtained by the method to the true value.
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Quality assurance (QA) encompasses all the planned and systematic activities implemented within the quality system to provide confidence that a product or service will fulfill requirements for quality. In the context of this compound analysis, a QA program would involve adherence to standard operating procedures (SOPs), regular calibration and maintenance of instruments, use of certified reference materials, and participation in proficiency testing schemes.
The following table provides an example of acceptance criteria for the validation of an analytical method for this compound quantification.
| Validation Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r) | ≥ 0.995 |
| Accuracy (% Recovery) | 90% - 110% |
| Precision (Repeatability, %RSD) | ≤ 5% |
| Precision (Intermediate Precision, %RSD) | ≤ 10% |
| Specificity | No interference at the retention time of this compound. |
This table presents typical acceptance criteria for analytical method validation and is for illustrative purposes.
Environmental Fate and Ecological Impact of Safrolglycol
Environmental Release Pathways and Distribution Modeling of Safrolglycol
There is no information available in scientific literature regarding the specific release pathways of this compound into the environment. Data on its production volumes, industrial uses, and disposal methods are not publicly documented, making it impossible to identify potential sources of environmental contamination.
Furthermore, without key physicochemical data such as vapor pressure, water solubility, and octanol-water partition coefficient (Kow), environmental distribution modeling cannot be performed. These models rely on such parameters to predict how a chemical will partition between air, water, soil, and sediment.
Degradation and Transformation Pathways of this compound in Environmental Compartments
No studies were found that investigate the degradation and transformation of this compound in the environment.
Biotic Degradation Processes (e.g., Microbial Metabolism)
There is no available research on the microbial metabolism or biodegradation of this compound. It is unknown whether microorganisms possess the enzymatic pathways to break down this compound, and consequently, its persistence due to biotic factors cannot be determined.
Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis)
The susceptibility of this compound to abiotic degradation processes such as photolysis (degradation by light) and hydrolysis (reaction with water) has not been studied. The chemical structure suggests potential for these reactions, but without experimental data, rates and degradation products remain unknown.
Bioaccumulation and Biotransformation of this compound in Environmental Organisms
There is a complete lack of data concerning the bioaccumulation and biotransformation of this compound. Its potential to accumulate in the tissues of environmental organisms or to be metabolized by them is currently unknown.
Ecological Effects and Ecotoxicological Assessment of this compound
No ecotoxicological studies on this compound have been published. Therefore, its potential to cause harm to environmental organisms cannot be assessed.
Impact on Aquatic Ecosystems and Organisms
Specific data on the impact of this compound on aquatic ecosystems and organisms are not available. Standard aquatic toxicity tests on representative species like fish, daphnids, and algae have not been reported for this compound. A safety data sheet for a related compound, 1-(1,3-benzodioxol-5-yl)propan-1-one, indicates it is toxic to aquatic life with long-lasting effects, but this information cannot be directly applied to this compound.
The absence of scientific research into the environmental fate and ecological impact of this compound represents a critical knowledge gap. To conduct a proper environmental risk assessment, studies are urgently needed to determine its fundamental physicochemical properties, its behavior and persistence in various environmental compartments, its potential for bioaccumulation, and its toxicity to a range of ecological receptors. Until such data becomes available, the environmental footprint of this compound remains entirely uncharacterized.
Based on a comprehensive review of scientific literature, there is no information available for a chemical compound specifically named "this compound." This term does not correspond to a recognized chemical entity in environmental science databases or toxicological literature. The search results consistently yield information on two separate compounds: "Safrole" and "Glycols" (such as propylene (B89431) glycol or ethylene (B1197577) glycol).
Therefore, it is not possible to provide an article on the environmental fate, ecological impact, mitigation strategies, or risk assessment of "this compound" as the compound itself is not documented in the available scientific domain.
Without any data on the specified subject, an article that is "thorough, informative, and scientifically accurate" cannot be generated. Any attempt to do so would be speculative and would not adhere to the required standards of scientific accuracy.
Emerging Research Avenues and Future Perspectives for Safrolglycol
Integration of Multi-Omics Approaches in Safrolglycol Toxicity and Metabolism Research
The comprehensive analysis of biological systems through multi-omics approaches, including transcriptomics, proteomics, and metabolomics, offers a promising frontier for understanding the intricate interactions of this compound within a biological system. Although specific multi-omics studies on this compound are not yet available, the extensive research on safrole's metabolism and toxicity provides a roadmap for future investigations.
Safrole is known to undergo metabolic activation to reactive intermediates that can form DNA adducts, a key mechanism in its toxicity. Future research could employ a multi-omics strategy to elucidate the metabolic pathways of this compound. This would involve:
Transcriptomics: To identify changes in gene expression in response to this compound exposure, particularly genes encoding for metabolic enzymes such as cytochrome P450s and sulfotransferases, which are involved in the bioactivation of safrole.
Proteomics: To analyze alterations in protein expression and post-translational modifications, providing insights into the enzymatic machinery involved in this compound metabolism and any cellular stress responses.
Metabolomics: To identify and quantify the metabolites of this compound, offering a direct readout of its biotransformation pathways and helping to identify potentially reactive intermediates.
By integrating these omics datasets, researchers can construct a comprehensive network of the molecular events following this compound exposure, leading to a more holistic understanding of its toxicological profile.
| Omics Approach | Potential Application in this compound Research | Key Information Gained |
| Transcriptomics | Identification of genes responsive to this compound exposure. | Understanding of the genetic regulation of metabolic and stress response pathways. |
| Proteomics | Analysis of protein expression changes and modifications. | Insight into the enzymes involved in metabolism and cellular response mechanisms. |
| Metabolomics | Profiling of this compound metabolites. | Elucidation of biotransformation pathways and identification of reactive intermediates. |
Advanced Computational Chemistry and Molecular Modeling for this compound Behavior Prediction
Computational chemistry and molecular modeling are powerful tools for predicting the behavior of chemical compounds, including their metabolic fate and potential toxicity. For this compound, these in silico approaches can provide valuable insights in the absence of extensive experimental data.
Drawing from computational studies on safrole, future research on this compound could involve:
Molecular Docking and Dynamics Simulations: To predict the interaction of this compound with metabolic enzymes, such as cytochrome P450s. This can help identify the specific isoforms involved in its metabolism and predict the formation of reactive metabolites.
Quantum Mechanical Calculations: To study the electronic properties of this compound and its metabolites, providing insights into their reactivity and potential for forming covalent bonds with biological macromolecules like DNA.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By comparing the physicochemical properties of this compound with a database of compounds with known toxicities, QSAR models can be developed to predict its potential for adverse effects.
These computational approaches can guide future experimental studies by prioritizing endpoints for investigation and reducing the reliance on animal testing.
| Computational Method | Application to this compound | Predicted Outcome |
| Molecular Docking | Simulating the binding of this compound to metabolic enzymes. | Identification of key metabolizing enzymes. |
| Molecular Dynamics | Simulating the dynamic behavior of this compound in biological systems. | Understanding of its stability and conformational changes. |
| Quantum Mechanics | Calculating the electronic structure and reactivity of this compound. | Prediction of reactive metabolite formation. |
| QSAR | Correlating the structure of this compound with toxicological data of similar compounds. | Estimation of potential toxicity. |
Novel Applications and Biotechnological Potential Derived from this compound Research
While the primary focus of research on safrole and its derivatives has been on their toxicological properties, there is also potential for novel applications in various fields. Research into this compound could uncover new opportunities for its use or the use of its derivatives.
Potential areas for exploration include:
Synthesis of Novel Derivatives: Safrole has been used as a precursor for the synthesis of various chemical compounds, including insecticides and fragrances. Research into the chemical modification of this compound could lead to the development of new molecules with desirable properties. The versatile structure of safrole allows for various chemical transformations, making it an attractive starting material for the synthesis of compounds with different pharmacological activities.
Biotechnological Production: Microbial biotransformation is a promising approach for the synthesis of valuable chemicals. Research could focus on identifying microorganisms or enzymes capable of converting safrole or other precursors into this compound, offering a more sustainable production method. Fungi such as Agaricus bisporus, Lentinula edodes, and Pleurotus ostreatus are known to secrete enzymes that can degrade complex organic molecules and could be explored for their ability to biotransform safrole-related compounds.
Biological Activities: Some derivatives of safrole have shown biological activities, such as antioxidant and antiproliferative effects. Future studies could investigate the potential biological activities of this compound and its derivatives, which might lead to applications in pharmacology or agriculture.
Development of New Approach Methodologies (NAMs) for this compound Assessment
New Approach Methodologies (NAMs) are in vitro, in chemico, and in silico methods that provide information on chemical hazard and risk assessment without the use of animal testing. The development and application of NAMs are crucial for the efficient and ethical evaluation of chemicals like this compound.
Future research in this area should focus on:
In Vitro Models: Utilizing advanced in vitro models, such as 3D cell cultures and organ-on-a-chip systems, to study the metabolism and toxicity of this compound in a more physiologically relevant context. These models can provide insights into organ-specific toxicity and species-specific differences in metabolism.
High-Throughput Screening (HTS): Employing HTS assays to rapidly screen this compound and its derivatives for various toxicological endpoints, such as cytotoxicity, genotoxicity, and endocrine disruption.
Adverse Outcome Pathways (AOPs): Developing AOPs for this compound, which are conceptual frameworks that link a molecular initiating event to an adverse outcome at a biological level of organization. This can help in understanding the mechanisms of toxicity and in designing targeted testing strategies.
The use of NAMs will not only reduce the reliance on animal testing but also provide more human-relevant data for the safety assessment of this compound.
| NAM Approach | Application for this compound Assessment | Advantage |
| 3D Cell Cultures | Simulating tissue-like structures to study this compound's effects. | More physiologically relevant than 2D cultures. |
| Organ-on-a-Chip | Mimicking the function of human organs to assess toxicity. | Provides insights into organ-specific effects and interactions. |
| High-Throughput Screening | Rapidly testing this compound against a panel of toxicity assays. | Efficiently identifies potential hazards. |
| Adverse Outcome Pathways | Mapping the molecular events leading to toxicity. | Provides a mechanistic understanding of adverse effects. |
Interdisciplinary Collaboration and Data Sharing in this compound Science
The complexity of modern toxicological research necessitates a collaborative and interdisciplinary approach. To advance the understanding of this compound, it is essential to foster collaborations between scientists from various disciplines, including toxicology, chemistry, biology, and computational science. The etiology of cancer, for instance, is multifactorial, with toxins playing a significant role, which highlights the importance of a multidisciplinary approach in cancer research, where toxicology is a key component.
Key aspects for future progress include:
Collaborative Research Projects: Encouraging joint projects between academic institutions, industry, and regulatory agencies to pool resources and expertise.
Data Sharing Platforms: Establishing open-access databases for sharing experimental data on this compound and related compounds. This will facilitate meta-analyses, model development, and the validation of new testing methods.
Standardization of Protocols: Developing standardized protocols for experimental and computational studies to ensure the reproducibility and comparability of data across different laboratories.
By promoting a culture of collaboration and data sharing, the scientific community can accelerate the pace of research on this compound and ensure that the knowledge generated is robust and accessible to all stakeholders.
Q & A
Basic Research Questions
Q. How can researchers systematically identify existing literature on Safrolglycol to establish foundational knowledge?
- Methodology : Use Boolean search strategies (e.g., "this compound AND synthesis AND characterization") across databases like PubMed, SciFinder, and Web of Science. Prioritize peer-reviewed journals and avoid non-validated sources (e.g., commercial websites). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate gaps in literature . For systematic reviews, document search terms, inclusion/exclusion criteria, and quality assessments of sources .
Q. What experimental design considerations are critical for initial this compound synthesis and characterization?
- Methodology :
- Reproducibility : Document reaction conditions (temperature, catalysts, solvents) and purity validation methods (e.g., HPLC, NMR) .
- Controls : Include negative controls (e.g., solvent-only reactions) and replicate experiments to account for batch variability.
- Analytical Techniques : Use tandem mass spectrometry (MS/MS) for structural elucidation and differential scanning calorimetry (DSC) for thermal stability profiling .
Q. How should researchers design surveys or questionnaires to gather secondary data on this compound applications?
- Methodology : Align questions with specific hypotheses (e.g., "What are the barriers to this compound adoption in pharmacokinetic studies?"). Use Likert scales for quantitative analysis and open-ended questions for qualitative insights. Pre-test the survey with a pilot group to identify ambiguities . Avoid jargon and ensure questions are specific (e.g., "Describe this compound’s solubility challenges in aqueous buffers") .
Advanced Research Questions
Q. What strategies resolve contradictions in reported physicochemical properties of this compound (e.g., solubility, stability)?
- Methodology :
- Root-Cause Analysis : Compare methodologies from conflicting studies. For example, discrepancies in solubility may stem from variations in pH or temperature during measurements .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., R or Python’s SciPy) to identify outliers or systematic errors .
- Replication Studies : Reproduce key experiments under standardized conditions (e.g., ICH guidelines for stability testing) .
Q. How can researchers optimize this compound synthesis protocols for scalability without industrial partnerships?
- Methodology :
- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., catalyst concentration, reaction time). Analyze via ANOVA to identify significant factors .
- Green Chemistry Principles : Substitute hazardous solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) and track environmental impact metrics (e.g., E-factor) .
Q. What computational approaches predict this compound’s biological interactions (e.g., protein binding, toxicity)?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model ligand-receptor interactions. Validate predictions with in vitro assays (e.g., ELISA for binding affinity) .
- Machine Learning : Train models on existing toxicity datasets (e.g., Tox21) to predict this compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile. Ensure transparency by publishing code and hyperparameters .
Q. How should interdisciplinary teams integrate multi-omics data (e.g., metabolomics, proteomics) to study this compound’s mechanisms?
- Methodology :
- Data Harmonization : Use platforms like KNIME or Galaxy to normalize heterogeneous datasets (e.g., LC-MS metabolomics vs. RNA-seq).
- Pathway Analysis : Apply tools like MetaboAnalyst or STRING to map this compound’s role in biological pathways. Cross-reference with KEGG or Reactome databases .
Methodological Pitfalls to Avoid
- Overreliance on Single Data Sources : Cross-validate findings using orthogonal methods (e.g., NMR and X-ray crystallography for structural confirmation) .
- Ambiguous Research Questions : Reframe broad questions (e.g., "Is this compound safe?") into hypothesis-driven inquiries (e.g., "Does this compound induce oxidative stress in HepG2 cells at IC50?") .
- Ethical Oversight : For studies involving human-derived samples, ensure IRB approval and adherence to GDPR/CCPA guidelines for data anonymization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
